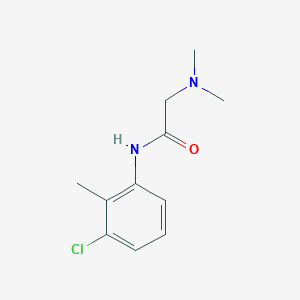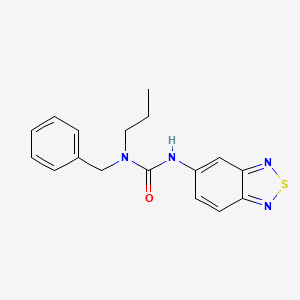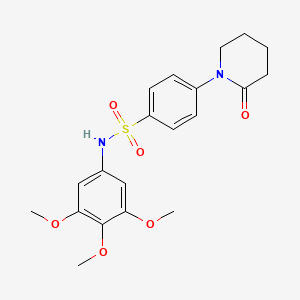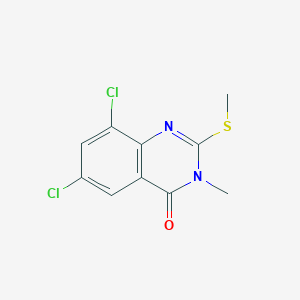
N~1~-(3-chloro-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-(3-chloro-2-methylphenyl)-N2,N2-dimethylglycinamide, commonly known as CDMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CDMG is a derivative of glycine and has been studied for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of CDMG is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism and immune function. By inhibiting DPP-IV, CDMG may have a wide range of effects on the body.
Biochemical and Physiological Effects:
CDMG has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CDMG can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Additionally, CDMG has been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of CDMG is its potential to be used as a tool in scientific research. Its ability to inhibit DPP-IV and its various biochemical and physiological effects make it a promising candidate for use in a wide range of research areas. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of CDMG is not fully understood, which may limit its use in some research areas. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving CDMG. One area of interest is the development of CDMG-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMG and its potential applications in scientific research. Other potential future directions include the development of new synthesis methods for CDMG and the exploration of its effects on other physiological processes. Overall, CDMG is a promising compound with many potential applications in scientific research.
合成法
CDMG can be synthesized by reacting 3-chloro-2-methylbenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then reacted with dimethylamine to yield CDMG. The purity of the compound can be further improved by recrystallization.
科学的研究の応用
CDMG has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a wide range of research areas. Some of the key research areas where CDMG has been studied include neurobiology, cancer research, and drug development.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-9(12)5-4-6-10(8)13-11(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPALPVKDNIGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(dimethylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)

![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5171292.png)
![ethyl N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5171293.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5171299.png)

![2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5171310.png)

![(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)
